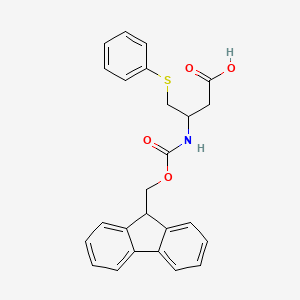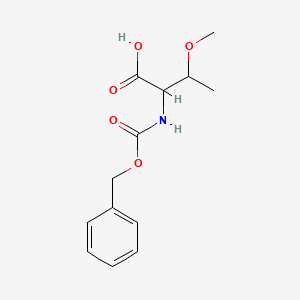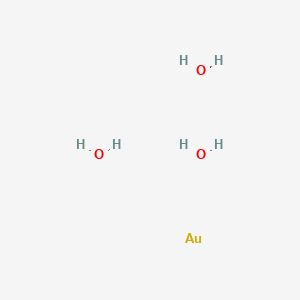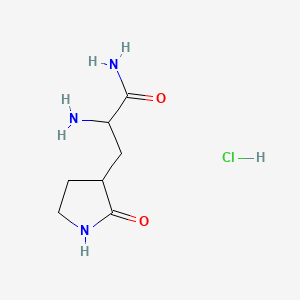
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide generally involves the condensation of 4-nitrophenylhydrazine with appropriate 1,3-dicarbonyl building blocks, followed by reduction . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the reactivity of oxathiane derivatives.
Biology: Its fungicidal properties make it valuable in agricultural research for developing new crop protection strategies.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: It is used in the formulation of fungicides for agricultural applications.
Mecanismo De Acción
The primary mechanism of action of 2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide involves the inhibition of succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain . By inhibiting this enzyme, the compound disrupts cellular respiration in fungi, leading to their death .
Comparación Con Compuestos Similares
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide is unique due to its oxathiane ring structure. Similar compounds include:
Carbathiin: Another fungicide with a similar mechanism of action.
Vitavax: A related compound used in agricultural applications.
Oxatin: Shares structural similarities but differs in its specific applications.
Propiedades
Fórmula molecular |
C12H15NO2S |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2-methyl-N-phenyl-1,4-oxathiane-3-carboxamide |
InChI |
InChI=1S/C12H15NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14) |
Clave InChI |
HTCPXRKFYZHPSL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SCCO1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



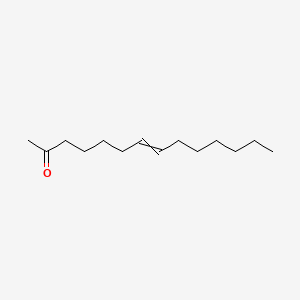
![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)
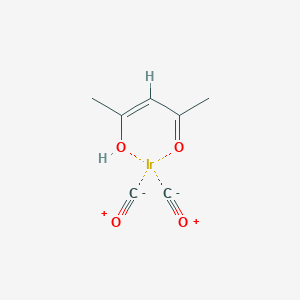
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
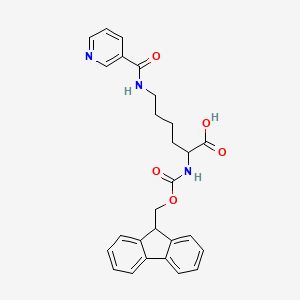
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)

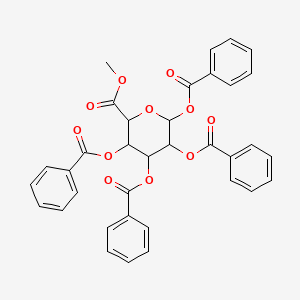
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
